molecular formula C6H6N2O2 B139227 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one CAS No. 142328-06-1

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Cat. No. B139227
CAS RN: 142328-06-1
M. Wt: 138.12 g/mol
InChI Key: YONIOJQXOFZEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a chemical compound with the molecular formula C6H6N2O2 .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it’s recommended to use specialized software or databases that provide 3D molecular structures.

Scientific Research Applications

Electrochemical and Optical Properties

  • Electrochromic Devices : Derivatives of 6,7-Dihydro-2,1,3-benzoxadiazole, like 5,6-bis(octyloxy)-2,1,3-benzoxadiazole, have been studied for their electrochemical polymerizations and electronic properties. These properties make them suitable candidates for electrochromic devices (Goker et al., 2014).

Supramolecular Chemistry

  • Bioisosteric Replacements in Medicinal Chemistry : 1,2,4-oxadiazol-5-ones, a class including 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, have been used as bioisosteric replacements for carboxylic acids. Their use in supramolecular complexes is exemplified by their binding interactions with imidazoline bases, making them significant in the study of non-covalent complex formations (Reichert et al., 2001).

Synthesis and Antioxidant Activity

  • Antioxidant Activity : Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, related to 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, have been synthesized and analyzed for their potential in vitro antioxidant activities. This includes studying their free radical scavenging and metal chelating activities (Yüksek et al., 2015).

Molecular and Crystal Structures

  • X-ray Diffraction Analysis : The molecular and crystal structures of compounds related to 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one have been established using X-ray diffraction analysis. This research aids in understanding the molecular structures and hydrogen bonds in crystals of these compounds (Levinson et al., 2002).

Synthesis and Evaluation of Potassium Channel Activators

  • Potassium Channel Activating Activity : 3,4-dihydro-2H-1,4-benzoxazine derivatives, analogous to 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, have been synthesized and evaluated for their potassium channel activating activity. This research is significant in understanding the role of these compounds as potential antihypertensive agents (Matsumoto et al., 2010).

properties

IUPAC Name

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIOJQXOFZEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337483
Record name 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

CAS RN

142328-06-1
Record name 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Reactant of Route 3
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Reactant of Route 4
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Reactant of Route 5
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
Reactant of Route 6
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Q & A

Q1: What is the main focus of the research paper regarding 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one?

A1: The research paper focuses on utilizing 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one as a starting material for synthesizing 1,2,5-oxadiazolo[3,4-g]indoles. Specifically, the researchers explore the annelation reaction of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime with acetylene as a synthetic route. [] This highlights the compound's potential as a building block for more complex heterocyclic systems with potential biological activity.

Q2: Are there other synthetic applications of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one described in the research?

A2: The paper primarily focuses on the specific reaction with acetylene to produce 1,2,5-oxadiazolo[3,4-g]indoles. Further research would be needed to explore other potential synthetic applications of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.